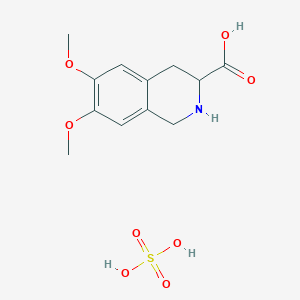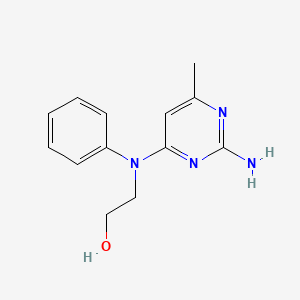
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Métodos De Preparación
The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl compound to the desired oxidation state.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death.
Comparación Con Compuestos Similares
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol can be compared with other similar compounds, such as:
2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds have shown promising antibacterial activity and are being studied for their potential as anti-tubercular agents.
3-((2-Amino-6-methylpyrimidin-4-yl)ethynyl)benzylamino-1,3-oxazol-2(3H)-one: This compound belongs to the same class of aminopyrimidines and has been investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Propiedades
Número CAS |
6303-38-4 |
|---|---|
Fórmula molecular |
C13H16N4O |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-(N-(2-amino-6-methylpyrimidin-4-yl)anilino)ethanol |
InChI |
InChI=1S/C13H16N4O/c1-10-9-12(16-13(14)15-10)17(7-8-18)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3,(H2,14,15,16) |
Clave InChI |
DSJXSQYFMKXONB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N)N(CCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
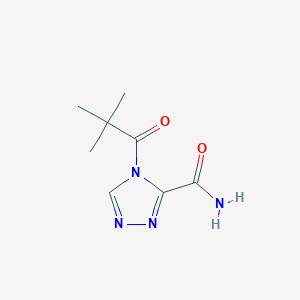
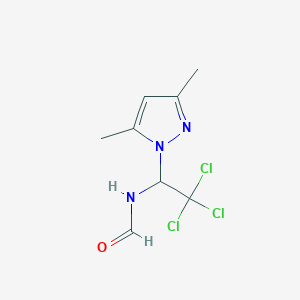
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
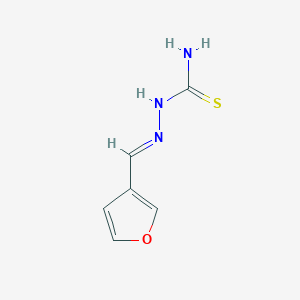
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
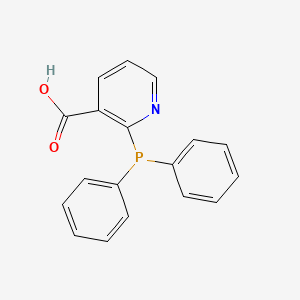
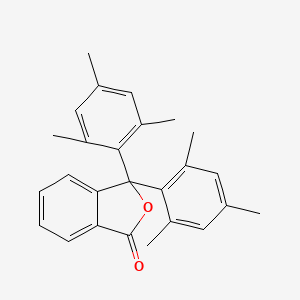
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
